Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate is an organic compound with the molecular formula C10H8BrNO5 It is a derivative of benzoic acid and contains both bromoacetyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate typically involves the esterification of 5-nitrosalicylic acid followed by bromination. One common method includes:
Esterification: Reacting 5-nitrosalicylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-nitrosalicylate.
Bromination: Treating methyl 5-nitrosalicylate with bromoacetyl bromide in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by various nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetyl derivatives.
Reduction: Formation of methyl 2-[(aminoacetyl)oxy]-5-nitrobenzoate.
Hydrolysis: Formation of 2-[(bromoacetyl)oxy]-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Mechanism of Action
The mechanism of action of Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate largely depends on its functional groups:
Bromoacetyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-nitrobenzoate: Similar structure but lacks the acetyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Contains a hydroxyl group instead of a nitro group, leading to different reactivity and applications
Uniqueness
Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate is unique due to the presence of both bromoacetyl and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
CAS No. |
61294-24-4 |
---|---|
Molecular Formula |
C10H8BrNO6 |
Molecular Weight |
318.08 g/mol |
IUPAC Name |
methyl 2-(2-bromoacetyl)oxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H8BrNO6/c1-17-10(14)7-4-6(12(15)16)2-3-8(7)18-9(13)5-11/h2-4H,5H2,1H3 |
InChI Key |
QPWOYFFRKNSZHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.